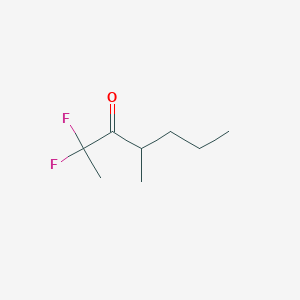

2,2-Difluoro-4-methyl-3-heptanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14F2O |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

2,2-difluoro-4-methylheptan-3-one |

InChI |

InChI=1S/C8H14F2O/c1-4-5-6(2)7(11)8(3,9)10/h6H,4-5H2,1-3H3 |

InChI Key |

OQUISTDZLJATPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)C(C)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Difluoro 4 Methyl 3 Heptanone and Analogous Difluorinated Ketones

Strategic Carbon-Fluorine Bond Formation at the Alpha-Carbon of Ketones

The direct introduction of two fluorine atoms onto the carbon atom alpha to a carbonyl group is a primary strategy for synthesizing α,α-difluoroketones. This can be achieved through either electrophilic or nucleophilic fluorination pathways.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common method for the synthesis of α-fluorinated carbonyl compounds. This approach involves the reaction of a ketone's enol or enolate form with an electrophilic fluorine source ("F+"). For the synthesis of α,α-difluoroketones, the reaction must proceed twice on the same carbon.

The mechanism typically begins with the formation of an enol or enolate from the starting ketone, such as 4-methyl-3-heptanone (B36217). This electron-rich intermediate then attacks the electrophilic fluorine atom of the fluorinating agent. After the first fluorination, a second deprotonation and subsequent fluorination event are required to form the gem-difluoro group. sapub.org A variety of N-F based electrophilic fluorinating reagents are available, with Selectfluor® (F-TEDA-BF₄) being one of the most widely used due to its efficiency and relative safety. researchgate.net The reaction is often performed in a polar solvent like acetonitrile. researchgate.net

However, controlling the reaction to achieve selective difluorination can be challenging, as monofluorination can be a competing process. sapub.org The reactivity of the substrate is influenced by both steric and electronic factors. sapub.org For ketones with lower enol content, the formation of an enolate using a base may be necessary to facilitate the reaction. researchgate.net

| Reagent | Substrate Type | Conditions | Outcome | Reference |

| Selectfluor® (F-TEDA-BF₄) | α-Methylene ketones (via imine) | Acetonitrile, 80°C | Selective α,α-difluoro ketones | researchgate.net |

| Selectfluor® | Cyclic β-diketones | Room Temperature | Mono- and difluorination | sapub.org |

| N-Fluorobis[(perfluoroalkyl)sulfonyl]imides | 1,3-Dicarbonyl compounds | Varies | 2-Fluoro or 2,2-difluoro products | researchgate.net |

This table summarizes common electrophilic fluorinating agents and conditions for the synthesis of α,α-difluoro ketones.

Nucleophilic Fluorination Routes via Organometallic Intermediates

An alternative to direct fluorination involves building the carbon skeleton with the fluorine atoms already incorporated or by converting a precursor functional group into the difluoromethylene unit. This often involves the use of fluorinated organometallic reagents.

Fluorinated organometallic reagents serve as powerful nucleophiles for creating C-C bonds and introducing fluorinated motifs. Dibromofluoromethyllithium (LiCFBr₂) is a useful, albeit unstable, carbenoid that can be generated at very low temperatures (e.g., -130 °C) by treating tribromofluoromethane (B1329301) with butyllithium. oup.comjst.go.jp

This nucleophilic reagent readily adds to carbonyl compounds, such as aldehydes and ketones. oup.com For the synthesis of a precursor to 2,2-Difluoro-4-methyl-3-heptanone, dibromofluoromethyllithium could be reacted with 2-methylpentanal. This addition reaction would yield 1,1-dibromo-1-fluoro-3-methyl-2-hexanol. This intermediate contains the necessary carbon framework and the fluorine atom. Subsequent chemical transformations would be required to reduce the bromine atoms and oxidize the secondary alcohol to the ketone. This multi-step approach offers a different pathway to the target structure, starting with a smaller carbonyl compound and a fluorinated C1 building block.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. In the context of fluorinated compounds, the oxidation of a precursor alcohol, such as 2,2-difluoro-4-methyl-3-heptanol, provides a direct route to the target ketone. A variety of standard oxidation reagents can be employed for this purpose, provided they are compatible with the fluorine atoms present in the molecule.

Furthermore, difluorinated ketones can be accessed from non-fluorinated precursors through deoxyfluorination. Reagents like sulfur tetrafluoride (SF₄) or its derivatives can convert a carbonyl group directly into a gem-difluoride. acs.org For instance, a β-hydroxy ketone could potentially be converted to a gem-difluoro ketone. Another modern approach involves the reaction of tertiary alcohols with difluoroenoxysilanes, catalyzed by a Lewis acid, to construct β-quaternary α,α-difluoroketones. researchgate.net The formation of transient hemiketals from pentafluoro-gem-diols in the presence of alcohols also presents a novel pathway for creating complex fluorinated structures. nih.gov

| Precursor | Reagent/Method | Product | Reference |

| Secondary Alcohol | Standard Oxidation (e.g., PCC, Swern) | Ketone | youtube.com |

| Ketone/Aldehyde | Deoxyfluorination (e.g., Deoxo-Fluor®) | gem-Difluoride | organic-chemistry.org |

| Tertiary Alcohol | Difluoroenoxysilane, Fe(OTf)₃ catalyst | α,α-Difluoroketone | researchgate.net |

This table outlines methods for converting precursor functional groups into difluoroketones.

Enantioselective and Diastereoselective Synthetic Approaches to Chiral Fluorinated Ketones

The presence of a stereocenter at the C4 position in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. The chirality can be introduced either before or during the fluorination step. A common and effective strategy is to first construct the chiral carbon backbone and then introduce the fluorine atoms.

Chiral Auxiliary-Mediated Asymmetric Synthesis of the 4-Methyl-3-heptanone Backbone

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. For the synthesis of the chiral 4-methyl-3-heptanone backbone, the Enders SAMP/RAMP hydrazone method is a well-established and highly effective strategy. orgsyn.org

In this method, an achiral ketone, 3-pentanone, is first condensed with a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. orgsyn.org The hydrazone is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. This intermediate reacts with an alkyl halide (in this case, 1-bromopropane) in a highly diastereoselective alkylation reaction. The alkyl group adds from the face opposite to the bulky auxiliary group. Finally, the resulting alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to release the chiral ketone, (S)-4-methyl-3-heptanone, and regenerate the auxiliary. orgsyn.orgnih.gov

Stereochemical Control in Difluorination Reactions

The introduction of two fluorine atoms onto a single carbon atom presents a significant stereochemical challenge, particularly when the target molecule contains adjacent stereocenters. The control of stereochemistry during difluorination is crucial for the synthesis of complex molecules with defined three-dimensional structures. Various strategies have been developed to address this, primarily focusing on substrate-controlled and catalyst-controlled diastereoselective reactions.

One prominent approach involves the use of chiral auxiliaries attached to the substrate. These auxiliaries influence the facial selectivity of the incoming fluorinating reagent, directing the fluorination to a specific face of the enolate intermediate. For instance, the diastereoselective electrophilic fluorination of carbonyl compounds bearing chiral auxiliaries has been a focus of research to control the formation of C-F quaternary stereogenic centers. escholarship.org

Catalytic methods offer a more atom-economical and elegant solution. Chiral catalysts can create a chiral environment around the substrate, thereby inducing stereoselectivity. For example, nickel-catalyzed hydroalkylation of fluoroalkenes has been shown to produce fluorinated motifs with two adjacent chiral centers with excellent enantio- and diastereoselectivity. nih.gov This method avoids the need for pre-installing a directing group and is tolerant of a wide range of functional groups. nih.gov Similarly, cinchona alkaloid-based catalysts have been successfully employed in the enantioselective α-fluorination of cyclic ketones. researchgate.net

The choice of fluorinating reagent also plays a critical role. Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and reactivity. mdpi.com The interplay between the substrate, catalyst, and fluorinating reagent dictates the stereochemical outcome of the reaction.

A fascinating phenomenon known as fluorine-induced diastereodivergence has been observed in certain reactions. In the aza-Henry reaction of α-fluoro nitroalkanes, an unusual reversal of diastereoselectivity favoring the syn-product was discovered, a departure from the typical anti-selectivity observed with non-fluorinated counterparts. rsc.org This highlights the profound electronic influence of the fluorine atom on the transition state geometry, offering a unique tool for stereochemical control.

Diastereoselective Adduct Formation in Fluorinated Systems

The formation of adducts in fluorinated systems with high diastereoselectivity is a cornerstone of modern organofluorine chemistry, enabling the construction of complex molecules with multiple stereocenters. A key strategy involves the reaction of fluorinated building blocks with prochiral electrophiles or nucleophiles under the influence of a chiral catalyst or auxiliary.

A notable example is the diastereoselective Mannich reaction of α-fluoro ketones with N-tert-butylsulfinylimines. nih.gov This method provides a direct route to α-fluoro-β-amino ketones, which are valuable precursors for synthesizing molecules with fluorinated stereogenic carbon centers. The reaction proceeds with good yields and high diastereoselectivities for both cyclic and linear α-fluoro ketones. nih.gov

The stereochemical outcome of these reactions is often governed by the formation of a well-organized transition state. For instance, in the nucleophilic monofluoromethylation of tert-butanesulfinyl aldimines, excellent stereocontrol is achieved at both the newly formed stereocenters. cas.cn This is attributed to a dynamic thermodynamic resolution of the racemic α-fluoro-α-phenylthio-α-phenylsulfonylmethide anions, driven by the reversibility of their addition to the optically pure aldimines. cas.cn

Furthermore, the introduction of fluorine can significantly influence the diastereoselectivity of a reaction. In some cases, the presence of fluorine can lead to a reversal of the typical diastereoselectivity observed with non-fluorinated analogs. rsc.org This effect is attributed to the unique steric and electronic properties of the fluorine atom, which can alter the preferred conformation of the transition state.

The development of new catalytic systems continues to expand the scope of diastereoselective adduct formation. For example, a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones, proceeding through an SN2 substitution mechanism. frontiersin.org Such advancements provide chemists with powerful tools to construct complex fluorinated molecules with precise control over their three-dimensional architecture.

Precursor Design and Elaboration for Complex Heptanone Structures

Synthesis from Methyl Propanoate and Related Esters

The synthesis of 4-methyl-3-heptanone, a structural analog of the target compound, can be conceptualized starting from simple esters like methyl propanoate. A common synthetic strategy involves the use of a Claisen condensation reaction. In this approach, methyl propanoate is first converted to its enolate by treatment with a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.

To achieve the desired 4-methyl-3-heptanone structure, a crossed Claisen condensation would be necessary. One potential route involves reacting the enolate of methyl propanoate with a suitable ketone, such as 3-methyl-2-pentanone, in the presence of a strong base like sodium ethoxide. brainly.com Subsequent acidification of the reaction mixture would yield the β-keto ester, which can then be decarboxylated to afford the final ketone product. brainly.com

Alternatively, a Grignard reaction offers another viable pathway. Methyl propanoate can be reacted with an excess of a Grignard reagent, such as propylmagnesium bromide, to form a tertiary alcohol. Subsequent oxidation of this alcohol would yield the desired ketone. However, controlling the addition of the Grignard reagent to form the ketone directly can be challenging.

A more controlled approach involves the use of Weinreb amides. α,α-Difluoro-N-methoxy-N-methyl amides (Weinreb amides) can be reacted with organolithium reagents to synthesize α,α-difluorinated ketones. tandfonline.com This methodology provides a more direct and efficient route to difluorinated ketone structures.

Construction of the Branched Heptane (B126788) Skeleton

The construction of the branched heptane skeleton, a key feature of this compound, can be achieved through various synthetic strategies. One of the most fundamental approaches involves the 1,4-addition (conjugate addition) of an organometallic reagent to an α,β-unsaturated ketone. cdnsciencepub.com For instance, the addition of a methyl-containing Grignard reagent to a heptenone derivative would introduce the desired methyl branch at the 4-position. The resulting ketone can then be further elaborated.

Another powerful method is the aldol (B89426) condensation. The reaction of two smaller ketone or aldehyde fragments can be used to build the carbon backbone. For the synthesis of 6-methylheptan-2-one, a related structure, the cross-aldolization of acetone (B3395972) with isovaleraldehyde (B47997) has been employed. google.com This reaction proceeds through a β-hydroxyketone intermediate, which then dehydrates and is subsequently hydrogenated to yield the saturated ketone. google.com

For the construction of cyclic systems containing a branched heptane-like structure, intramolecular reactions are often utilized. For example, the synthesis of bicyclo[2.2.1]heptane ring systems can be achieved through Diels-Alder reactions. dcu.iemsu.edu

Modern catalytic methods also offer efficient routes to branched alkane structures. A homogeneous manganese catalyst has been used for the direct synthesis of cycloalkanes from diols and secondary alcohols or ketones. acs.org This atom-economical method allows for the construction of two C-C bonds at a single carbon center.

The Favorskii rearrangement of a bromo ketone has also been used to synthesize a 2,3,4,5-tetramethylheptane (B1658697) system, demonstrating the utility of rearrangement reactions in constructing highly branched skeletons. cdnsciencepub.com These diverse methodologies provide a toolbox for chemists to construct the specific carbon framework required for complex heptanone structures.

Contemporary Fluorination Reagents and Catalytic Protocols

The development of new fluorinating reagents and catalytic protocols has revolutionized the synthesis of organofluorine compounds, including difluorinated ketones. Modern methods offer greater efficiency, selectivity, and safety compared to traditional approaches.

Electrophilic Fluorinating Reagents:

Electrophilic fluorinating reagents containing an N-F bond are among the most widely used in modern organic synthesis. rsc.org Key examples include:

Selectfluor® (F-TEDA-BF₄): A highly effective and commercially available reagent used for the fluorination of a wide range of substrates, including ketones. thieme-connect.comsapub.org It is often used in conjunction with catalysts to achieve stereoselective fluorinations. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): Another powerful and versatile electrophilic fluorinating agent. mdpi.comrsc.org It has been employed in palladium-catalyzed C(sp³)–H fluorination of ketones using an imine amide auxiliary. rsc.org

Nucleophilic Fluorinating Reagents:

While electrophilic reagents are common for α-fluorination of ketones, nucleophilic reagents are also crucial, particularly for deoxyfluorination reactions.

Diethylaminosulfur Trifluoride (DAST): A nucleophilic fluorinating agent capable of converting ketones to gem-difluorides, although it is known to be thermally unstable. commonorganicchemistry.com

Deoxo-Fluor: A more thermally stable alternative to DAST with similar or, in some cases, superior reactivity. commonorganicchemistry.com

Sulfur Tetrafluoride (SF₄): A powerful but hazardous reagent that can be used for the deoxyfluorination of ketones. A continuous flow protocol using SF₄ and diethylamine (B46881) has been developed to improve safety. acs.org

Catalytic Protocols:

Modern fluorination chemistry heavily relies on catalytic protocols to achieve high selectivity and efficiency.

Transition-Metal Catalysis: Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the site-selective introduction of fluorine. rsc.org Vanadium-catalyzed coupling of allenyl alcohols with NFSI provides access to α-fluoro-α',β'-unsaturated ketones. mdpi.com

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and β,β-diaryl serines, have been successfully used to catalyze the enantioselective α-fluorination of ketones. researchgate.netmdpi.com

Photocatalysis: Visible light photocatalysis has been employed for the selective β- and γ-fluorination of aliphatic ketones using Selectfluor and a benzil (B1666583) catalyst. rsc.org

These contemporary reagents and protocols provide chemists with a diverse toolkit to synthesize complex difluorinated ketones like this compound with high levels of control and efficiency.

Interactive Data Table: Comparison of Modern Fluorination Reagents

| Reagent | Type | Common Applications | Key Features |

| Selectfluor® | Electrophilic | α-Fluorination of ketones, alkenes | Bench-stable, crystalline solid, widely applicable mdpi.comsapub.org |

| NFSI | Electrophilic | α-Fluorination of ketones, C-H fluorination | Versatile, used in transition-metal catalysis mdpi.comrsc.org |

| DAST | Nucleophilic | Deoxyfluorination of alcohols and ketones | Thermally unstable commonorganicchemistry.com |

| Deoxo-Fluor | Nucleophilic | Deoxyfluorination of alcohols and ketones | More thermally stable than DAST commonorganicchemistry.com |

| SF₄ | Nucleophilic | Deoxyfluorination of ketones | Highly reactive, hazardous, often used in flow chemistry acs.org |

Mechanistic Insights and Reaction Chemistry of 2,2 Difluoro 4 Methyl 3 Heptanone

Nucleophilic Addition Reactions at the Carbonyl Center of 2,2-Difluoro-4-methyl-3-heptanone

The cornerstone of carbonyl chemistry is the nucleophilic addition reaction, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process results in the rehybridization of the carbonyl carbon from sp² to sp³, transforming the geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org In the context of this compound, the presence of the geminal difluoro group at the alpha position dramatically modulates the nature of this fundamental reaction.

The addition of a nucleophile to the carbonyl carbon of this compound creates a new stereocenter. Given that the molecule already possesses a chiral center at the C4 position, the reaction product will be a mixture of diastereomers. The stereochemical outcome of such additions is governed by the facial selectivity of the nucleophilic attack on the planar carbonyl group. libretexts.org

For α-chiral ketones, several models, such as the Felkin-Anh and Cram-chelation models, are used to predict the preferred direction of nucleophilic attack. organicchemistrydata.org The presence of the α,α-difluoro moiety introduces additional complexity. The bulky and highly electronegative difluoromethyl group exerts significant steric and electronic influence, which can either reinforce or oppose the directing effect of the existing chiral center. Research on related α,α-dihalogenated carbonyl compounds indicates that achieving high stereoselectivity is a significant synthetic challenge, often requiring the use of chiral catalysts or auxiliaries to control the formation of the desired stereoisomer. nih.govnih.gov The interplay between the steric bulk of the nucleophile, the sec-butyl group at C4, and the difluoromethyl group determines the diastereomeric ratio of the resulting tertiary alcohol.

The rate and feasibility of nucleophilic addition are highly dependent on the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Fluorine is the most electronegative element, and its presence has a profound impact on the electronic properties of neighboring functional groups. beilstein-journals.org The two fluorine atoms in this compound exert a powerful electron-withdrawing inductive effect.

This effect significantly polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a much stronger electrophile compared to its non-fluorinated analogue, 4-methyl-3-heptanone (B36217). masterorganicchemistry.comresearchgate.net Consequently, α,α-difluorinated ketones are generally more reactive towards nucleophiles. Even weak nucleophiles that might not react with standard ketones can add to the highly electrophilic carbonyl center of difluorinated ketones. masterorganicchemistry.comresearchgate.net

Table 1: Relative Reactivity of Ketones Towards Nucleophilic Addition

| Compound | Carbonyl Carbon Electrophilicity | Reactivity towards Nucleophiles |

| 4-Methyl-3-heptanone | Standard | Moderate |

| This compound | Significantly Increased | High |

| 2,2,2-Trifluoroacetophenone | Very High | Very High |

This table provides a qualitative comparison based on established principles of fluorine's electronic effects.

Stereoelectronic Effects of Geminal Difluoro Substitution on Reactivity

Stereoelectronic effects are three-dimensional electronic effects that influence the shape and reactivity of molecules. nih.gov In this compound, the geminal difluoro group is the primary source of these effects, which manifest as a combination of inductive and hyperconjugative interactions, as well as dictating conformational preferences.

The dominant stereoelectronic influence of the gem-difluoro group is its strong inductive effect (-I effect). The high electronegativity of fluorine causes a significant withdrawal of electron density from the adjacent C2 carbon. nih.gov This effect is transmitted through the sigma bonds, strengthening the C-F bonds while polarizing and potentially weakening adjacent C-C bonds. beilstein-journals.orgnih.gov This inductive pull enhances the electrophilicity of the C3 carbonyl carbon, as previously discussed.

Hyperconjugation, an interaction involving the delocalization of sigma-bond electrons into an adjacent empty or partially filled orbital, also plays a role. While typically associated with stabilizing carbocations, C-F bonds can act as electron acceptors in a form of negative hyperconjugation. This can influence bond lengths and rotational barriers within the molecule, subtly affecting its reactivity. nih.gov

The substitution of two hydrogens with larger, highly polar fluorine atoms introduces significant conformational constraints. The molecule will adopt a conformation that minimizes steric hindrance and electrostatic repulsions between the bulky difluoromethyl group, the ethyl group, and the sec-butyl group attached to the carbonyl. nih.gov

There is a strong energetic penalty for conformations where the C-F bonds are eclipsed with other bulky groups or where the C-F dipoles are aligned. nih.gov Therefore, this compound will likely favor a staggered conformation around the C3-C4 bond. This preferred conformation dictates the accessibility of the two faces of the carbonyl group to an incoming nucleophile. The specific ground-state conformation can create a steric bias, influencing the diastereoselectivity of nucleophilic addition reactions by making one trajectory of attack more favorable than the other. researchgate.net

Functional Group Transformations and Derivatization Strategies of this compound

The unique reactivity of the α,α-difluoroketone motif allows for a range of functional group transformations and derivatization strategies that may not be accessible for simple ketones. These transformations can target the carbonyl group itself or utilize it to influence reactions at other positions.

One key transformation is the reduction of the carbonyl group to a secondary alcohol, yielding 2,2-difluoro-4-methyl-3-heptanol. oup.com This reaction creates a new chiral center, and the stereochemical outcome can be controlled using stereoselective reducing agents.

Another important strategy involves the conversion of the ketone into a difluoro enol silyl (B83357) ether. acs.orgresearchgate.net These silyl ethers are versatile intermediates that can react with various electrophiles, allowing for the introduction of new functional groups at the C3 position. For example, they can undergo reactions like trifluoromethylthiolation or arylation. acs.orgresearchgate.net

Furthermore, the highly electrophilic carbonyl can be a target for various addition reactions, including the Reformatsky reaction, to form β-hydroxy esters. oup.com The synthesis of related chiral ketones often involves methods like the use of SAMP/RAMP hydrazones, which allow for stereoselective α-alkylation; however, the presence of the difluoro group in the target molecule necessitates different synthetic approaches. orgsyn.org The carbonyl group can also be transformed into other functionalities, such as dithianes, which are valuable for further synthetic manipulations. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reagent(s) | Reaction Type | Product Type |

| NaBH₄ or LiAlH₄ | Carbonyl Reduction | 2,2-Difluoro-4-methyl-3-heptanol |

| TMSCl, Et₃N | Enolization/Silylation | 3-(trimethylsilyloxy)-2,2-difluoro-4-methylhept-3-ene |

| R'ZnBr, BrCH₂CO₂Et | Reformatsky Reaction | Ethyl 3-hydroxy-3-(1,1-difluoro-2-methylpentyl)butanoate |

| H₂N-OH | Condensation | This compound oxime |

Reactions Involving the Alkyl Chains (e.g., C-H Functionalization)

The functionalization of C-H bonds, particularly at positions distal to the activating carbonyl group, represents a significant challenge in organic synthesis. For this compound, the C-H bonds on the ethyl and isobutyl chains are potential sites for such reactions. The development of methods for direct C(sp³)–H fluorination, for instance, is an area of active research, though it is often challenged by issues of regio- and chemoselectivity. beilstein-journals.org The inertness of these bonds necessitates the use of highly reactive reagents or catalytic systems. beilstein-journals.org

Transition-metal-catalyzed C-H activation offers a powerful strategy for the selective functionalization of C-H bonds. researchgate.net For example, palladium-catalyzed dual C-H functionalization has been successfully applied to aromatic ketones to create complex cyclic molecules. rsc.org In the context of this compound, a hypothetical C-H functionalization could be directed by a transient directing group, a strategy that has proven effective for the β-C(sp³)–H arylation of aliphatic aldehydes. researchgate.net The electronic environment created by the difluoro-keto group would play a crucial role in directing the regioselectivity of such transformations.

Formation of Nitrogen-Containing Derivatives (e.g., Hydrazones, Imines)

Ketones readily react with primary amines and their derivatives to form imines and hydrazones, respectively. This reaction is fundamental in organic synthesis, for instance, in the SAMP-/RAMP-hydrazone method for asymmetric alkylation. orgsyn.org The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

The carbonyl carbon in this compound is rendered significantly more electrophilic by the potent inductive effect of the adjacent gem-difluoro group. This enhanced electrophilicity is expected to accelerate the rate of nucleophilic attack by nitrogen-containing reagents. The formation of n-butylimine derivatives from α-methylene ketones is a key step in some protocols for synthesizing α,α-difluoro ketones, highlighting the compatibility of the imine functionality with fluorination reagents. researchgate.net Similarly, the reaction of this compound with hydrazine (B178648) or substituted hydrazines would proceed to form the corresponding hydrazone derivatives, which can serve as versatile intermediates for further transformations. researchgate.net

| Derivative | Reagent | General Reaction |

| Imine | Primary Amine (R-NH₂) | R'C(=O)CF₂R'' + R-NH₂ ⇌ R'C(=N-R)CF₂R'' + H₂O |

| Hydrazone | Hydrazine (H₂N-NH₂) | R'C(=O)CF₂R'' + H₂N-NH₂ ⇌ R'C(=N-NH₂)CF₂R'' + H₂O |

| Semicarbazone | Semicarbazide | R'C(=O)CF₂R'' + H₂N-NHC(=O)NH₂ ⇌ R'C(=N-NHC(=O)NH₂)CF₂R'' + H₂O |

This table presents the expected formation of common nitrogen-containing derivatives from this compound.

Rearrangement Reactions

Ketones are substrates for a variety of classic rearrangement reactions, and the presence of fluorine atoms can significantly influence the reaction pathways and product distributions. wiley-vch.de One such reaction is the Baeyer–Villiger oxidation, where a ketone is converted to an ester by treatment with a peroxyacid. The reaction involves the migration of one of the alkyl groups attached to the carbonyl carbon. In the case of this compound, the migratory aptitude of the difluoro(propyl)methyl group versus the methyl group at C4 would determine the regiochemical outcome. The strong electron-withdrawing nature of the CF₂ group is expected to disfavor the migration of the adjacent alkyl group.

Another potential transformation is the Favorskii rearrangement, which occurs when α-halo ketones are treated with a base to yield a rearranged carboxylic acid derivative. wiley-vch.de While this compound itself is not an α-halo ketone in the typical sense for this reaction, its derivatives could be. The mechanism proceeds through a cyclopropanone (B1606653) intermediate, and the electronic effects of the fluorine atoms would undoubtedly play a critical role in the formation and subsequent ring-opening of such an intermediate.

Catalytic Hydrogenation and Deoxygenation Pathways in Fluorinated Ketones

The reduction of fluorinated ketones is a critical transformation for accessing valuable fluorinated alcohols and alkanes. The pathways of these reactions, however, can be complex, often involving competition between carbonyl reduction and C-F bond hydrogenolysis.

Comparison with Non-Fluorinated Heptanones in Hydrodeoxygenation

Hydrodeoxygenation (HDO) is a reduction process that removes the carbonyl oxygen to produce the corresponding alkane. A study on the HDO of 5-methyl-3-heptanone (an isomer of the non-fluorinated analog of the title compound) over bifunctional catalysts like Pt/Al₂O₃ and Cu/Al₂O₃ provides a useful benchmark. mdpi.com Over Pt/Al₂O₃, 5-methyl-3-heptanone was converted primarily to 3-methylheptane (B165616) with high selectivity (up to 97%). mdpi.com The reaction proceeds via hydrogenation of the ketone to the alcohol (5-methyl-3-heptanol), followed by dehydration to alkenes (5-methyl-3-heptene and 5-methyl-2-heptene), and subsequent hydrogenation of the alkenes to the final alkane. mdpi.com

For this compound, the HDO process would be more complex. The catalytic hydrogenation of fluorinated compounds can lead to hydrodefluorination (replacement of F by H). thieme-connect.de This process often occurs concurrently with the saturation of other functional groups. thieme-connect.de Therefore, the HDO of this compound could yield a mixture of products, including the fully saturated alkane (4-methylheptane), partially defluorinated ketones, and fluorinated alkanes. The choice of catalyst and reaction conditions would be critical to steer the selectivity towards the desired product.

| Compound | Catalyst | Main Products | Selectivity | Reference |

| 5-Methyl-3-heptanone | 1 wt% Pt-Al₂O₃ | 3-Methylheptane | Up to 97% | mdpi.com |

| 5-Methyl-3-heptanone | 20 wt% Cu-Al₂O₃ | Mixture of C₈ alkenes and alkane | ~82% for alkenes (at 220°C) | mdpi.com |

| This compound | Hypothetical | 4-Methylheptane, Fluorinated Alkanes, Defluorinated Ketones | Dependent on catalyst and conditions | thieme-connect.de |

This table compares the known hydrodeoxygenation products of a non-fluorinated heptanone isomer with the potential products from this compound.

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in this compound to the corresponding alcohol, 2,2-Difluoro-4-methyl-3-heptanol, is a key transformation. Asymmetric hydrogenation of ketones to produce chiral alcohols is a well-developed field, with ruthenium complexes containing chiral diphosphine and amine-based ligands showing high activity and enantioselectivity for a wide range of ketones, including fluorinated ones. nih.gov For instance, even a 2-fluorinated benzophenone (B1666685) can be reduced to the corresponding alcohol with 97% enantiomeric excess. nih.gov

However, the reactivity of α-fluoroketones can be nuanced. Some studies suggest that α-fluoro ketones are slightly less reactive towards borohydride (B1222165) reduction compared to their α-chloro and α-bromo counterparts. beilstein-journals.org This reduced reactivity is attributed to conformational effects where the optimal orbital overlap for the reaction is disfavored. beilstein-journals.org Therefore, while catalytic systems for the highly enantioselective reduction of fluorinated ketones exist, the specific substrate and reaction conditions must be carefully optimized. thieme-connect.deacs.org

| Catalyst System | Substrate Type | Key Features |

| Ru complexes with chiral diphosphines/amines | Aromatic and Aliphatic Ketones | High activity and enantioselectivity. nih.gov |

| Rhodium complex with amide-phosphine-phosphinite ligand | α-Fluorinated Alkyl Ketones | Used for asymmetric hydrogenation to chiral fluoroalcohols. thieme-connect.de |

| Reductase from Bakers' Yeast | Various Carbonyl Compounds | High enantiomeric purities (>98% ee) for specific substrates. acs.org |

This table summarizes selected catalytic systems for the selective reduction of ketones.

Chemo- and Regioselective Catalytic Conversions

The structural features of this compound allow for various chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the reaction at a specific position within a molecule.

In catalytic hydrogenation, achieving chemoselectivity between the carbonyl group and the C-F bonds is a major consideration. Catalysts can be designed to selectively reduce the carbonyl without causing C-F bond cleavage. nih.gov For example, certain ruthenium catalysts can hydrogenate olefinic ketones to unsaturated alcohols without reducing the C=C bond. nih.gov

Regioselectivity is prominent in reactions such as α-alkylation. The protons on C4 of this compound are enolizable, whereas the C2 position is blocked by the fluorine atoms. Therefore, deprotonation with a suitable base would exclusively form the enolate at the C4 position, allowing for regioselective alkylation at this site. researchgate.net This inherent regioselectivity provides a reliable method for elaborating the molecular structure at a specific position. The control of regio- and stereoselectivity is crucial in transition-metal-catalyzed reactions and is often achieved through the use of directing groups or by exploiting the inherent electronic and steric biases of the substrate. acs.org

Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 4 Methyl 3 Heptanone

Advanced Vibrational Spectroscopy (Infrared and Raman) for Fluorinated Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comtriprinceton.orgyoutube.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, causing changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. up.ac.zayoutube.com For a comprehensive analysis of 2,2-Difluoro-4-methyl-3-heptanone, both methods are invaluable.

The difluoroketone moiety in this compound gives rise to distinct vibrational modes. A prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly influences the electronic environment of the carbonyl group, typically shifting its stretching frequency to a higher wavenumber compared to non-fluorinated ketones. For instance, the C=O stretch in hexafluoroacetone (B58046) is observed at 1815 cm⁻¹, which is considerably higher than that of acetone (B3395972) at 1745 cm⁻¹. sci-hub.se This is attributed to the inductive effect of the fluorine atoms, which strengthens the C=O bond.

The carbon-fluorine (C-F) stretching vibrations are another key diagnostic feature in the vibrational spectra of fluorinated compounds. spcmc.ac.in Due to the high electronegativity and relatively low mass of the fluorine atom, C-F bonds typically exhibit strong absorption bands in the IR spectrum. In alkyl fluorides, these bands are generally found in the 1100-1000 cm⁻¹ region. spcmc.ac.in For molecules with multiple fluorine atoms on the same carbon, such as the difluoro group in this compound, the C-F stretching vibrations can be complex, often appearing as strong, broad absorptions. The precise frequencies of these vibrations can be influenced by factors such as coupling with other vibrational modes and the local molecular geometry. Computational methods, such as those using the M06-2X functional, have been shown to provide accurate predictions of C-F stretching frequencies, aiding in their assignment. rsc.orgresearchgate.net

Intramolecular interactions can influence the vibrational frequencies of different functional groups within the this compound molecule. up.ac.za For example, the proximity of the methyl group at the C4 position to the difluoroketone moiety could potentially lead to subtle shifts in the C-H and C-F stretching or bending vibrations due to steric or electronic effects. The analysis of these shifts, often aided by computational modeling, can provide insights into the conformational preferences of the molecule.

A hypothetical table of characteristic IR and Raman bands for this compound is presented below, based on typical ranges for similar functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong | Medium-Strong |

| C=O Stretch (Ketone) | 1720-1740 | Strong | Medium |

| C-F Stretch | 1100-1350 | Strong | Weak |

| C-C Stretch | 800-1200 | Medium-Weak | Medium |

| CH₂/CH₃ Bending | 1350-1480 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly informative for fluorine-containing compounds. mdpi.com

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, which minimizes the likelihood of signal overlap. huji.ac.ilmagritek.com The chemical shift of the fluorine atoms in this compound would be highly characteristic of the difluoroalkyl environment. The ¹⁹F chemical shifts are typically referenced against a standard such as CFCl₃. colorado.edu The fluorine nuclei will couple with neighboring protons, leading to splitting of the ¹⁹F signal. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond connectivity and stereochemical relationships. For example, coupling between the fluorine atoms and the proton on C4 would be expected.

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon frameworks of the molecule, respectively. acs.orgkashanu.ac.ir In this compound, the ¹H NMR spectrum would show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts and multiplicities determined by their local electronic environments and neighboring protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon would appear at a characteristic downfield shift (typically >200 ppm), while the carbon bearing the fluorine atoms would be split into a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments would reveal the proton-proton coupling networks, while HSQC would correlate each proton with its directly attached carbon atom. This comprehensive NMR data set allows for the complete and confident structural assignment of this compound.

Below is a hypothetical table of expected NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key 2D Correlations |

| C1-H₃ | ~0.9 | ~14 | Triplet | COSY with C2-H₂ |

| C2-H₂ | ~1.3 | ~18 | Sextet | COSY with C1-H₃ and C3-H₂ |

| C3-H₂ | ~1.6 | ~40 | Triplet | COSY with C2-H₂ and C4-H |

| C4-H | ~2.7 | ~45 | Multiplet | COSY with C3-H₂ and C4-CH₃ |

| C4-CH₃ | ~1.1 | ~16 | Doublet | COSY with C4-H |

| C5(=O) | - | ~205 | - | - |

| C6F₂ | - | ~120 (t, ¹JCF) | - | - |

| C7-H₃ | ~1.2 | ~23 | Triplet (t, ³JHF) | - |

High-Resolution Mass Spectrometric Analysis for Structural Confirmation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion and its fragments. umb.edu For this compound (C₈H₁₄F₂O), the theoretical monoisotopic mass of the molecular ion [M]⁺• would be precisely calculated, allowing for unambiguous formula confirmation.

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ would be observed. nih.govmiamioh.edu The high resolving power of instruments like an Orbitrap or Q-Tof mass spectrometer enables the differentiation of ions with very close mass-to-charge ratios, ensuring accurate elemental composition assignment. umb.edunih.gov

Under harder ionization conditions, such as electron impact (EI), characteristic fragmentation patterns are expected. The fragmentation of aliphatic ketones is well-understood and primarily involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage between C3 and C4, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable acylium ion, [C₅H₇F₂O]⁺.

Cleavage between C2 and C3, resulting in the loss of a •CF₂CH(CH₃)CH₂CH₂CH₃ radical and the formation of an ethyl cation [C₂H₅]⁺, though this is generally less favored.

The base peak in the mass spectrum of a ketone is often the most stable acylium ion formed from α-cleavage. libretexts.org Therefore, the fragment resulting from the loss of the propyl group is expected to be highly abundant. Another potential fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. This would result in the loss of a neutral alkene (propene) and the formation of a radical cation of a difluoro-enol.

The isotopic profile of the molecular ion would be consistent with a molecule containing eight carbon atoms, with the characteristic, though small, contribution from the ¹³C isotope (approximately 8.8%). The presence of two fluorine atoms and one oxygen atom would also be confirmed by the exact mass measurement, as fluorine is monoisotopic (¹⁹F) and oxygen is predominantly ¹⁶O.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Description | Calculated Monoisotopic Mass (Da) |

| [C₈H₁₄F₂O]⁺ | Molecular Ion [M]⁺ | 164.1013 |

| [C₈H₁₅F₂O]⁺ | Protonated Molecule [M+H]⁺ | 165.1091 |

| [C₈H₁₄F₂ONa]⁺ | Sodium Adduct [M+Na]⁺ | 187.0882 |

| [C₅H₇F₂O]⁺ | Acylium ion from α-cleavage (loss of •C₃H₇) | 121.0465 |

| [C₅H₆F₂O]⁺• | Radical cation from McLafferty rearrangement (loss of C₃H₈) | 120.0387 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by a balance of steric and electronic effects, including potentially weak intramolecular interactions. The molecule possesses a chiral center at C4, which further influences its conformational landscape.

The preferred conformations of this compound in solution can be experimentally determined primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like variable-temperature NMR and the measurement of scalar coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) provide critical information about dihedral angles and the spatial proximity of atoms. nih.gov

For acyclic systems, the rotational barrier around single bonds determines the population of various staggered conformers (e.g., anti and gauche). nih.gov In this compound, the key rotational bonds are C3-C4 and C4-C5. The conformational preference is influenced by several competing factors:

Steric Hindrance: Repulsion between bulky groups (the propyl group, the methyl group at C4, and the difluoromethyl group) will disfavor conformations where these groups are eclipsed or in close proximity.

Dipole-Dipole Interactions: The strong dipoles of the carbonyl (C=O) bond and the two C-F bonds will orient to minimize electrostatic repulsion. researchgate.net Computational studies on α-fluoroketones show that the conformation where the C-F and C=O bonds are antiperiplanar is often disfavored due to dipole alignment, while gauche conformations can be more stable. beilstein-journals.org

Hyperconjugation (Gauche Effect): Anomeric effects, such as σ(C-H) → σ*(C-F) hyperconjugation, can stabilize gauche conformations in fluorinated systems. nih.gov

Experimental approaches, often combined with computational modeling (e.g., DFT calculations), are used to determine the relative energies of these conformers. nih.gov For analogous chiral fluorinated ketones, specific conformations are often preferred to minimize steric clash and optimize electronic interactions, which can be crucial for their reactivity and biological activity. nih.govrsc.org

While lacking conventional hydrogen bond donors like O-H or N-H, this compound can exhibit weaker intramolecular interactions that influence its conformation.

Hydrogen Bonding: The possibility of weak C–H···O=C or C–H···F–C hydrogen bonds exists. The hydrogens on the C4-methyl group or the C5-methylene group could, in specific conformations, come into close enough proximity to the carbonyl oxygen or the fluorine atoms to form a weak interaction. researchgate.net However, intramolecular hydrogen bonds involving fluorine as an acceptor are generally weak and require specific geometric arrangements to be significant. nih.govrsc.org The existence of such bonds is often established through NMR by observing through-space scalar couplings (e.g., ¹hJ(H,F)) or by computational methods like Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov

Other Non-Covalent Interactions:

Dipole-Dipole Interactions: As mentioned, the repulsion between the C=O and C-F bond dipoles is a major factor in determining conformational preference. researchgate.net

n→π Interactions:* An interaction between a lone pair on the carbonyl oxygen (n) and the antibonding orbital (π*) of an adjacent C-F bond is a possibility in α-fluorocarbonyl compounds. arkat-usa.org This type of interaction, though weak, can contribute to the stabilization of certain conformers. However, the presence of two fluorine atoms can also attenuate other electronic interactions through inductive electron withdrawal. arkat-usa.org

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Strength | Consequence |

| Weak Hydrogen Bond | C-H (from C4-Me or C5-H₂) | O (carbonyl) | Very Weak | May favor specific folded conformers. |

| Weak Hydrogen Bond | C-H (from C4-Me or C5-H₂) | F (from C2) | Very Weak / Unlikely | Highly dependent on geometry; often negligible. nih.govrsc.org |

| Dipole-Dipole Repulsion | C=O dipole | C-F dipoles | Moderate | Destabilizes conformations with aligned dipoles. beilstein-journals.org |

| n→π* Interaction | n (Oxygen lone pair) | π* (C-F antibonding orbital) | Weak | May stabilize certain gauche conformations. arkat-usa.org |

Computational and Theoretical Investigations into 2,2 Difluoro 4 Methyl 3 Heptanone

Quantum Chemical Studies on Molecular Structure and Electronic Properties (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. These computational approaches provide deep insights into the geometric and electronic nature of molecules like 2,2-Difluoro-4-methyl-3-heptanone.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted based on general findings for similar ketones)

| Parameter | Predicted Value |

| C2-F Bond Length | ~1.35 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C=O Bond Length | ~1.22 Å |

| C3-C4 Bond Length | ~1.53 Å |

| ∠FCF | ~106° |

| ∠C1C2C3 | ~112° |

| ∠C2C3O | ~121° |

Note: These are predicted values based on general principles and findings for similar molecules and are for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.orgimperial.ac.ukresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, with some contribution from the adjacent carbon atoms. The LUMO, on the other hand, will likely be centered on the carbonyl carbon and the C-F bonds, indicating that these are the primary sites for nucleophilic attack. The presence of the electron-withdrawing fluorine atoms is expected to lower the energy of the LUMO significantly, making the carbonyl carbon more electrophilic compared to its non-fluorinated counterpart. This increased electrophilicity is a general feature of α-fluorinated ketones and enhances their susceptibility to nucleophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and a Non-fluorinated Analog

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| This compound | ~ -10.5 | ~ -1.2 | ~ 9.3 |

| 4-methyl-3-heptanone (B36217) | ~ -9.8 | ~ -0.5 | ~ 9.3 |

Note: These are illustrative values to demonstrate the expected trend based on the effects of fluorination.

The distribution of electron density within a molecule can be visualized through atomic charges and electrostatic potential (ESP) maps. These tools help in identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its reactive sites. scispace.com For this compound, the fluorine atoms will carry a significant negative partial charge due to their high electronegativity. Consequently, the carbon atom to which they are attached (C2) will have a substantial positive partial charge.

The ESP map would visually confirm this, showing a region of high positive potential (blue) around the carbonyl carbon and the adjacent α-carbon, making this area highly susceptible to nucleophilic attack. The oxygen atom of the carbonyl group and the fluorine atoms would be surrounded by regions of negative potential (red), indicating their nucleophilic character. The electrostatic interactions derived from these charge distributions can play a significant role in guiding the approach of reactants and influencing the stereoselectivity of reactions. rsc.orgrsc.org

Exploration of Reaction Mechanisms and Energy Landscapes for Transformations of this compound

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the prediction of reaction pathways and product selectivities.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Theoretical calculations can determine the geometry and energy of the TS, providing crucial information about the activation energy of the reaction. For reactions involving this compound, such as nucleophilic additions or oxidations, identifying the TS is vital.

For example, in a Baeyer-Villiger oxidation, theoretical studies on similar fluorinated ketones have shown that the energy difference between the transition states for the migration of a fluorinated substituent versus an alkyl substituent is small. nih.gov This suggests that in the Baeyer-Villiger oxidation of this compound, a mixture of products resulting from the migration of the difluoromethyl group and the butyl group could be expected. The characterization of the transition states for these competing pathways would involve locating the saddle points on the potential energy surface and analyzing their vibrational frequencies to confirm they are true transition states (i.e., having one imaginary frequency).

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, computational methods can predict the most likely course of a reaction and the expected selectivity (chemo-, regio-, and stereoselectivity). For this compound, this could be applied to various transformations.

In organocatalytic reactions, for instance, the enantioselectivity of allyl additions to fluoroketones has been shown to be influenced by non-covalent interactions, such as hydrogen bonding involving the fluorine atoms, in the transition state. rsc.orgrsc.org Computational modeling of the different possible transition states leading to different stereoisomers can explain and predict the experimentally observed product distribution. The relative energies of these transition states, calculated using high-level theoretical methods, would determine the predicted selectivity. For this compound, this approach could be used to design catalysts that favor the formation of a specific stereoisomer.

Computational Approaches to Reaction Rate Constant Prediction

A prominent approach involves a combination of quantum mechanics and statistical mechanics, specifically using multiconformer transition state theory (MC-TST) coupled with methods for transition state sampling, such as constrained transition state randomization (CTSR). rsc.org This protocol is particularly effective for conformationally flexible molecules like many fluorinated and oxygenated volatile organic compounds (OVOCs). rsc.org

The methodology can be summarized as follows:

Conformational Search: Identify all significant conformers of the reactant and the transition states for the reaction pathways.

Quantum Mechanical Calculations: Optimize the geometries and calculate the energies of the conformers and transition states using a suitable level of theory, such as density functional theory (DFT). rsc.org

For instance, a study on the reaction of C3-fluorinated OVOCs with ˙OH radicals demonstrated the efficacy of this computational protocol. The calculated rate constants for various fluorinated ketones were compared with experimental values, validating the predictive power of the approach. rsc.org While data for this compound is not present, the results for similar molecules underscore the reliability of these computational methods.

| Compound | Calculated k(298.15 K) (cm³ molecule⁻¹ s⁻¹) | Recommended Experimental k(298.15 K) (cm³ molecule⁻¹ s⁻¹) |

| 1,1,1-Trifluoroacetone | (1.1 ± 0.3) x 10⁻¹⁵ | (1.5 ± 0.5) x 10⁻¹⁵ |

| 1,1-Difluoroacetone | (4.7 ± 1.4) x 10⁻¹⁴ | (1.33 ± 0.33) x 10⁻¹³ |

This table presents data for analogous fluorinated ketones to illustrate the application of computational rate constant prediction, as specific data for this compound is not available. Data sourced from a study on C3-fluorinated OVOCs. rsc.org

Prediction of Molecular Descriptors and Their Relationship to Chemical Behavior

Molecular descriptors are numerical values that encode information about the topological, geometrical, and electronic characteristics of a molecule. psu.edupsu.edu These descriptors are fundamental to Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies and are crucial for predicting the physicochemical properties and biological activities of new chemical entities.

Molecular polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. It is a key parameter influencing intermolecular interactions and various macroscopic properties. Polarizability can be calculated using quantum chemical methods, such as semi-empirical MO-theory (e.g., PM3), or through additive models based on atomic or bond polarizabilities. psu.eduscribd.com

For a molecule like this compound, computational models would be used to estimate its average polarizability. QSPR studies have successfully correlated calculated polarizability with properties like aqueous solubility. psu.edu While experimental values for the target compound are unavailable, data for similar ketones illustrate the typical range of these values.

| Compound | Experimental Polarizability (ų) | Calculated Polarizability (ų) |

| 2,4-Dimethyl-3-pentanone | 13.7 | 13.92 |

| 2,6-Dimethyl-4-heptanone | 17.5 | 17.64 |

| Acetone (B3395972) | - | - |

| Butanone | - | - |

This table shows polarizability data for analogous non-fluorinated ketones to provide context, as specific data for this compound is not available. psu.eduscribd.comsemanticscholar.org

A wide array of descriptors can be computed to characterize a molecule's structure and electronic nature. These are broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular connectivity indices (e.g., ¹χ, ²χ) and shape indices (e.g., Kappa indices). psu.edu

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, ionization potential, and energies of frontier molecular orbitals (HOMO and LUMO). psu.edu

These descriptors are routinely calculated using specialized software and serve as the input for QSPR and QSRR models. For this compound, these descriptors would provide a quantitative basis for predicting its behavior relative to other known compounds.

| Descriptor Type | Examples | Information Encoded |

| Topological | Molecular Connectivity Indices (χ), Wiener Index, Balaban J Index | Molecular size, branching, cyclicity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies | Charge distribution, reactivity, light absorption |

| Constitutional | Molecular Weight, Atom Counts | Basic composition of the molecule |

This table provides examples of common molecular descriptors used in computational chemistry. psu.edupsu.edunih.gov

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Ketones

QSRR models are statistical tools that correlate variations in the molecular structure of a series of compounds with their observed reactivity. researchgate.net For fluorinated ketones, these models are invaluable for predicting reactivity without the need for extensive experimental synthesis and testing.

The reactivity of fluorinated ketones is heavily influenced by specific structural parameters. The presence of fluorine atoms, particularly on the α-carbon to the carbonyl group, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This electronic effect, however, is often balanced by steric hindrance.

| Structural Feature | Influence on Reactivity | Example |

| α-Fluorination | Increases electrophilicity of carbonyl carbon | Trifluoromethyl ketones (TFMKs) are potent enzyme inhibitors. nih.gov |

| Steric Bulk | Can hinder access to the reactive carbonyl center | Bulky side chains may decrease reactivity despite electronic activation. nih.gov |

| Hydrate (B1144303) Stability | Affects the equilibrium concentration of the reactive keto form | Fluorination stabilizes the less reactive hydrate form in aqueous solution. nih.gov |

This table outlines the correlation between key structural features of fluorinated ketones and their chemical reactivity.

Predictive models for the chemical transformations of fluorinated ketones leverage machine learning and statistical methods to forecast reaction outcomes, such as yield or enantioselectivity. nscc-gz.cnehu.es These models are built upon large datasets of reactions where structural descriptors of the reactants and parameters of the reaction conditions (e.g., solvent, temperature, catalyst) are used as inputs.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): A statistical method for modeling the relationship between a dependent variable and one or more independent variables. researchgate.net

Support Vector Machines (SVM): A supervised learning model that analyzes data for classification and regression analysis. researchgate.net

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. nscc-gz.cnresearchgate.net

These models can capture complex, non-linear relationships between structure and reactivity. For instance, a DNN model was successfully used to predict the relative retention time of emerging pollutants, including ketones, with high accuracy (R² = 0.913). researchgate.net Similarly, deep learning models have been developed to predict the reaction yields for complex organic transformations with mean absolute errors as low as 6.6%. nscc-gz.cn For a novel compound like this compound, such models could be used to screen for optimal reaction conditions for desired transformations.

Prospective Research Avenues and Applications of 2,2 Difluoro 4 Methyl 3 Heptanone As a Chemical Building Block

Utility in the Synthesis of Complex Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. As such, fluorinated compounds are of great interest, particularly in medicinal chemistry and materials science. organic-chemistry.org 2,2-Difluoro-4-methyl-3-heptanone represents a potentially valuable synthon for the construction of more complex fluorinated molecules.

The carbon atom at the 4-position of this compound is a chiral center. This intrinsic chirality, combined with the unique properties of the difluoroketone group, makes it a promising candidate for use as a chiral building block in asymmetric synthesis.

Key Potential Applications:

Stereoselective Synthesis: Enantiomerically pure forms of this compound could be employed in stereoselective reactions to generate complex molecules with multiple stereocenters. The development of synthetic routes to access enantiopure α-fluoroalkyl-α-amino acids highlights the importance of chiral fluorinated building blocks. nih.gov

Chiral Auxiliaries: While not a traditional auxiliary, its chiral nature could be exploited in substrate-controlled diastereoselective reactions, guiding the stereochemical outcome of transformations at other parts of the molecule.

Synthesis of Biologically Active Molecules: Many pharmaceuticals and agrochemicals are chiral. The use of enantiopure this compound could provide a direct route to novel, stereochemically defined fluorinated compounds with potential biological activity.

Interactive Data Table: Potential Chiral Transformations of this compound

| Reaction Type | Potential Product | Significance |

| Asymmetric Reduction | Chiral β,β-difluoroalcohols | Precursors to other chiral fluorinated compounds. |

| Asymmetric Aldol (B89426) Addition | Chiral γ,γ-difluoro-β-hydroxy ketones | Access to complex polyketide-like structures. |

| Asymmetric Amination | Chiral β,β-difluoroamines | Important motifs in pharmaceuticals. |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The difluoromethylene group (CF₂) is a well-regarded bioisostere for various functional groups, including carbonyls, hydroxyls, and thiols. nih.gov

Prospective Bioisosteric Roles:

Carbonyl Hydrate (B1144303) Mimic: The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to hydration. nih.govsapub.org The resulting stable gem-diol can act as a transition-state analogue inhibitor for proteases. nih.gov

Peptide Bond Isostere: The difluoroketone moiety can be incorporated into peptide sequences to create non-hydrolyzable peptide mimics. These are valuable tools for studying protease activity and for the development of protease inhibitors.

Modulation of Physicochemical Properties: The incorporation of the difluoroketone group can influence a molecule's lipophilicity, metabolic stability, and binding interactions, which are critical parameters in drug design. nih.govnih.gov

Design of Novel Scaffolds for Chemical Research

The unique electronic and steric properties of this compound can be harnessed to construct novel molecular scaffolds with tailored properties for various applications.

The fluorine atoms in this compound can participate in non-covalent interactions that are crucial for the assembly of supramolecular structures.

Potential Supramolecular Interactions:

Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor.

Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding interactions with electron-donating atoms.

Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds and the carbonyl group can drive the self-assembly of molecules into ordered structures.

Fluorophilic Interactions: In specific solvent systems, the fluorinated portion of the molecule can engage in fluorophilic interactions, leading to phase separation and the formation of unique aggregates.

A study on the molecular conformation and supramolecular packing of α-fluoroketones revealed the significant role of organic fluorine in dictating crystal packing through various weak intermolecular interactions. acs.org

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. wikipedia.org While direct polymerization of a ketone is not typical, this compound could be chemically modified to yield a polymerizable monomer.

Hypothetical Polymerization Strategies:

Conversion to a Vinyl Monomer: The ketone could be converted to a vinyl group through a Wittig-type reaction, yielding a fluorinated olefin that could undergo radical polymerization.

Conversion to a Diol: Reduction of the ketone to an alcohol, followed by further functionalization, could produce a difluorinated diol suitable for condensation polymerization to form polyesters or polyurethanes.

The resulting polymers would be expected to exhibit some of the desirable properties of fluoropolymers, such as hydrophobicity and chemical inertness.

Interactive Data Table: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer | Expected Properties |

| Polyolefin | 2,2-Difluoro-4-methyl-3-methyleneheptane | High thermal stability, chemical resistance, hydrophobicity. |

| Polyester | 2,2-Difluoro-4-methyl-heptane-3,X-diol | Enhanced thermal stability, potential for biodegradability tuning. |

| Polyurethane | 2,2-Difluoro-4-methyl-heptane-3,X-diol | Combination of fluoropolymer and urethane (B1682113) properties. |

Development of Advanced Reaction Methodologies utilizing this compound

The reactivity of the α,α-difluoroketone moiety can be exploited to develop novel synthetic transformations. The electron-deficient nature of the carbonyl carbon and the presence of acidic α-protons on the ethyl side of the ketone provide multiple reaction sites.

Potential Reaction Pathways:

Nucleophilic Addition to the Carbonyl: The enhanced electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles.

Enolate Chemistry: Deprotonation of the α-carbon on the ethyl group would generate a fluorinated enolate, a powerful intermediate for C-C bond formation through reactions with electrophiles.

Reactions with Diazo Compounds: The reaction of α,α-difluoroketones with diazomethane (B1218177) or other diazo compounds could lead to ring expansion or the formation of epoxides.

Reductive Amination: The ketone could undergo reductive amination to produce chiral difluorinated amines, which are valuable building blocks.

The reactivity of α-haloketones in general is well-established for the synthesis of a variety of heterocyclic compounds, suggesting that this compound could serve as a precursor to novel fluorinated heterocycles. nih.gov

Catalytic Systems for Fluoroketone Transformations

The development of catalytic systems capable of selectively transforming α,α-difluoroketones is a significant area of research. For a molecule like this compound, these systems could enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of novel compounds.

One promising avenue is the palladium-catalyzed α-arylation of α,α-difluoroketones. nih.govacs.org This reaction allows for the coupling of the fluoroketone with aryl halides, creating α-aryl-α,α-difluoroketones. nih.gov These products can serve as precursors to difluoromethylarenes, a motif of growing importance in medicinal chemistry. nih.govacs.org Research in this area would involve optimizing catalyst systems, including ligands and bases, to achieve high yields and functional group tolerance for the specific substrate this compound.

Below is a table summarizing potential catalytic systems for the α-arylation of α,α-difluoroketones, which could be adapted for this compound.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Potential Application |

| Pd(dba)₂ | rac-BINAP | Cs₂CO₃ | Xylene | Coupling with various aryl bromides acs.org |

| Palladacycle Complex | P(t-Bu)Cy₂ | NaOt-Bu | Dioxane | Coupling with aryl bromides and chlorides acs.org |

| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | Arylation with electronically diverse aryl halides |

Biocatalytic systems also present a compelling research direction. Enzymes, such as transaminases, have been shown to exhibit promiscuous activity towards α-fluoroketones, leading to hydrodefluorination under mild, aqueous conditions. whiterose.ac.ukresearchgate.net Investigating the reactivity of this compound with a panel of transaminases or other enzymes could reveal novel biocatalytic transformations, such as stereoselective reduction or defluorination. researchgate.net This approach offers a green alternative to traditional metal-based catalysis. researchgate.net

Exploration of Photochemical and Electrochemical Reactivity

The interplay of the carbonyl group and the adjacent difluoromethyl moiety in this compound suggests a rich potential for photochemical and electrochemical transformations.

Photochemical Reactivity: The photochemistry of ketones is well-established, often initiated by an n→π* transition of the carbonyl group upon UV irradiation. kvmwai.edu.innowgonggirlscollege.co.in This excitation can lead to several reaction pathways, including Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions. kvmwai.edu.in For this compound, α-cleavage would generate an acyl radical and a fluorinated alkyl radical, which could then undergo further reactions like decarbonylation or recombination. The influence of the gem-difluoro group on the stability and reactivity of these radical intermediates is a key area for investigation. Furthermore, photochemical cycloaddition reactions with alkenes to form oxetanes (Paternò–Büchi reaction) are another possibility. nowgonggirlscollege.co.in

Electrochemical Reactivity: Electrochemical methods are gaining traction as powerful tools in organic synthesis, particularly from a green chemistry perspective. acs.org Electrochemical fluorination (ECF) represents a foundational method for preparing organofluorine compounds. wikipedia.org While often used for perfluorination, selective electrochemical fluorination (SEF) in aprotic solvents can yield mono- or difluorinated products. acs.orgresearchgate.net The potential for further selective fluorination or other electrochemical transformations of the this compound backbone is an unexplored research avenue. Additionally, electrochemical synthesis can avoid the use of hazardous chemical reagents and is often scalable. acs.orgepa.gov The Simons process, for example, involves the electrolysis of an organic compound in hydrogen fluoride (B91410) to produce perfluorinated products, though it can sometimes result in low yields. wikipedia.orgdovepress.com

Green Chemistry and Sustainable Synthesis Considerations

As the chemical industry moves towards more environmentally benign processes, evaluating the synthesis and application of this compound through the lens of green chemistry is essential.

Atom Economy and Environmental Impact of Synthetic Routes

The atom economy of a synthetic route is a critical metric for its "greenness." The synthesis of fluorinated compounds often relies on reagents that result in significant waste. For instance, while elemental fluorine (F₂) offers high atom economy, its high reactivity and toxicity pose significant handling challenges. acsgcipr.org

More modern and safer electrophilic fluorinating agents, such as Selectfluor, are easier to handle but have a poor atom economy due to their high molecular weight, with a large portion of the reagent ending up as waste. acsgcipr.orgmdpi.com A comparative analysis of potential fluorinating agents for the synthesis of α,α-difluoroketones is presented below.

| Fluorinating Agent | Green Attributes | Non-Green Attributes |

| Elemental Fluorine (F₂) | Excellent atom economy acsgcipr.org | Highly reactive, toxic, requires specialized handling mt.com |

| Hydrogen Fluoride (HF) | Excellent atom economy acsgcipr.org | Extremely corrosive and hazardous acsgcipr.org |

| Selectfluor | Safe and easy to handle, low toxicity acsgcipr.org | Derived from F₂, expensive, generates amine waste acsgcipr.org |

| N-Fluorobenzenesulfonimide (NFSI) | Safe and easy to handle acsgcipr.org | Derived from F₂, expensive, generates sulfonimide waste acsgcipr.org |

Future research should focus on developing synthetic routes to this compound that utilize fluorine sources with better atom economy and lower environmental impact, such as fluoride salts (e.g., KF, CsF) or electrochemical methods that use simple fluoride sources. acsgcipr.org

Development of Catalyst-Based Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. The development of catalytic processes for both the synthesis and subsequent transformation of this compound is a key research goal.